1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as hypoglycemic agents used in the treatment of diabetes. The unique structure of this compound, featuring an indole ring, a sulfonyl group, and a methoxyphenyl group, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Urea Formation: The final step involves the reaction of the sulfonylated indole with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the methoxyphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonylureas.
Medicine: Potential use as a hypoglycemic agent or in the development of new therapeutic agents.
Industry: Applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea would depend on its specific biological target. In general, sulfonylureas act by binding to specific receptors or enzymes, modulating their activity. For example, in the case of hypoglycemic agents, they bind to the sulfonylurea receptor on pancreatic beta cells, stimulating insulin release.
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: A first-generation sulfonylurea used as a hypoglycemic agent.
Glibenclamide: A second-generation sulfonylurea with higher potency.
Glipizide: Another second-generation sulfonylurea with a similar mechanism of action.
Uniqueness
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea is unique due to its specific structural features, such as the indole ring and the methoxyphenyl group, which may confer distinct biological activities and properties compared to other sulfonylureas.
Properties
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-19-25(23-13-6-7-14-24(23)29(19)18-20-9-4-3-5-10-20)34(31,32)16-15-27-26(30)28-21-11-8-12-22(17-21)33-2/h3-14,17H,15-16,18H2,1-2H3,(H2,27,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYRQORQGKLLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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